Felypressin Impurity D
Description
Contextualization of Pharmaceutical Peptide Impurities within Modern Drug Development Paradigms
Peptide-based therapeutics occupy a unique space between small-molecule drugs and larger biologics. waters.comoutsourcedpharma.com Their production, most commonly through solid-phase peptide synthesis (SPPS), is a multi-step process where impurities can arise at various stages. daicelpharmastandards.comnih.gov These impurities can originate from the starting materials, be generated during the manufacturing process as by-products, or form as degradation products during storage. outsourcedpharma.comveeprho.comajprd.com The presence of such impurities can potentially impact the safety and efficacy of the final drug product. outsourcedpharma.com
The increasing number of peptide drugs approved by regulatory bodies like the FDA highlights the growing importance of this class of pharmaceuticals. outsourcedpharma.com Consequently, there is a heightened focus on ensuring their quality and purity.
Significance of Impurity Profiling and Control in Peptide Therapeutics
Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying the impurities present in a drug substance. daicelpharmastandards.comveeprho.com This process is vital for several reasons. Firstly, impurities can have different biological activities compared to the active pharmaceutical ingredient (API), potentially leading to altered efficacy or unexpected side effects. nih.govhilarispublisher.com Secondly, some impurities may elicit an immunogenic response in patients. daicelpharmastandards.com
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products. veeprho.com These guidelines often necessitate the identification of any impurity present above a certain threshold, typically 0.10% for some synthetic peptides. outsourcedpharma.com To achieve this, advanced analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying impurities. daicelpharmastandards.com For structural elucidation, techniques like high-resolution mass spectrometry (HRMS) are invaluable, providing accurate mass data that aids in the identification of impurities. waters.comlcms.cz
Overview of Felypressin (B344493) and its Synthesis-Related and Degradation Impurities
Felypressin is a synthetic nonapeptide, structurally related to vasopressin. nih.gov It functions as a vasoconstrictor and is used in local anesthetic solutions for dental procedures. nih.govpharmaffiliates.com The synthesis of Felypressin, like other peptides, can lead to the formation of various impurities. These can include:
Synthesis-related impurities: These can be by-products of the chemical reactions involved in peptide synthesis. nih.gov Examples include deletion sequences (where an amino acid is missing) or insertion sequences (where an extra amino acid is incorporated). nih.gov Incomplete removal of protecting groups used during synthesis is another source of impurities. researchgate.net
Degradation impurities: These arise from the chemical breakdown of the peptide over time. nih.gov Common degradation pathways include oxidation, deamidation, and the formation of dimers or larger oligomers. daicelpharmastandards.comnih.gov
Several impurities of Felypressin have been identified, including Impurity A, B, C, F, and the focus of this article, Impurity D. simsonpharma.comaxios-research.com
Research Objectives and Scope for In-depth Investigation of Felypressin Impurity D
The primary objective of research into this compound is to ensure the quality and safety of Felypressin-containing drug products. This involves:
Structural Elucidation: Determining the precise chemical structure of this compound.
Analytical Method Development: Establishing robust and sensitive analytical methods for the detection and quantification of this impurity.
Understanding Formation Pathways: Investigating the mechanisms by which this compound is formed to potentially minimize its presence in the final product.
The scope of this investigation is strictly focused on the chemical and analytical aspects of this compound.
Chemical and Physical Properties of this compound
This compound is identified as a dimer of Felypressin, specifically Bis(reduced felypressin)(1,1'),(6,6')-bis(disulfide). simsonpharma.com
| Property | Value | Source |
| Molecular Formula | C92H130N26O22S4 | simsonpharma.com |
| Molecular Weight | 2080.44 g/mol | simsonpharma.com |
| Appearance | White Solid | |
| Synonyms | Bis(reduced felypressin)(1,1'),(6,6')-bis(disulfide) | simsonpharma.com |
Analytical Methods for Identification and Quantification
The identification and quantification of this compound rely on advanced analytical techniques.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary method for separating Felypressin from its impurities, including Impurity D. sielc.com
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (LC-MS), is crucial for confirming the identity of impurities based on their mass-to-charge ratio. lcms.cz Techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offer high sensitivity and specificity for detecting and quantifying trace-level impurities. researchgate.net
The European Pharmacopoeia (EP) provides reference standards for Felypressin and its impurities, which are essential for method validation and ensuring the accuracy of analytical results. cymitquimica.comsigmaaldrich.com
Properties
Molecular Formula |
C92H130N26O22S4 |
|---|---|
Molecular Weight |
2080.57 |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Felypressin Impurity D
Elucidation of Dimeric Forms of Felypressin (B344493) in Impurity D
Felypressin Impurity D is structurally characterized as a dimer of Felypressin. This dimeric structure is formed through the linkage of two monomeric Felypressin molecules. The primary mechanism of this dimerization involves the formation of intermolecular disulfide bonds. Specifically, it is identified as Bis(reduced felypressin)(1,1'),(6,6')-bis(disulfide). simsonpharma.com
This structure implies that two Felypressin molecules, in their reduced thiol form (-SH), are oxidized to form two intermolecular disulfide bridges (-S-S-), linking the cysteine residues at position 1 of one molecule to position 1 of the other, and the cysteine at position 6 of one molecule to position 6 of the other. This results in a larger molecule with double the mass of the parent Felypressin peptide. The molecular formula of Felypressin is C46H65N13O11S2, while this compound possesses a molecular formula of C92H130N26O22S4, confirming its nature as a covalent dimer. simsonpharma.comnih.govbiosotop.com
Table 1: Comparison of Molecular Properties of Felypressin and this compound
| Property | Felypressin (Monomer) | This compound (Dimer) |
|---|---|---|
| Molecular Formula | C46H65N13O11S2 | C92H130N26O22S4 |
| Molecular Weight | ~1040.2 g/mol | ~2080.44 g/mol |
| Structure | Monomeric nonapeptide with one intramolecular disulfide bridge | Dimeric structure with two intermolecular disulfide bridges |
Advanced Spectroscopic Characterization Techniques
A suite of advanced spectroscopic methods is essential for the unambiguous identification and structural confirmation of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of peptide impurities like this compound. nih.gov Its primary utility lies in providing an extremely accurate mass measurement of the parent ion, which allows for the determination of the elemental composition. For Impurity D, HRMS would detect a parent ion with a mass-to-charge ratio (m/z) corresponding to a molecular weight of approximately 2080.44 Da. simsonpharma.combiosotop.com This mass is precisely double that of the Felypressin monomer, providing definitive evidence of a dimeric structure.
Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the impurity. The resulting fragmentation pattern provides sequence information and confirms the nature of the linkage between the two peptide units. The analysis would reveal fragment ions consistent with two intact Felypressin peptide chains, helping to elucidate the specific cysteine residues involved in the intermolecular disulfide bonds.
Table 2: Illustrative HRMS Fragmentation Data for this compound
| Fragment Ion Type | Theoretical m/z | Interpretation |
|---|---|---|
| [M+2H]2+ | ~1041.22 | Doubly charged parent ion of the dimer |
| [M+H]+ | ~1040.22 | Ion corresponding to the Felypressin monomer (resulting from in-source decay or fragmentation) |
| b- and y-series ions | Various | Fragments confirming the amino acid sequence of the constituent peptide chains |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed view of the three-dimensional structure of molecules in solution. For this compound, 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments would be employed to confirm its structure. mdpi.com
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups in Impurity D
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. farmaciajournal.com The IR spectrum of this compound would be very similar to that of Felypressin, as the fundamental functional groups are conserved. These include characteristic absorption bands for the amide bonds of the peptide backbone, the aromatic rings of the phenylalanine residues, and various C-H bonds. The most significant information derived from IR spectroscopy in this context is the confirmation of the absence of the S-H stretching vibration (typically found around 2550-2600 cm⁻¹), which would be present in the reduced, unlinked Felypressin monomer. This absence provides corroborating evidence for the formation of the S-S disulfide bonds. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Amide A (N-H) | 3300 - 3500 | N-H Stretch |
| Aromatic C-H | 3000 - 3100 | C-H Stretch |
| Amide I (C=O) | 1600 - 1700 | C=O Stretch |
| Amide II (N-H) | 1500 - 1600 | N-H Bend |
| Aromatic C=C | 1400 - 1500 | C=C Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is useful for analyzing molecules containing chromophores, which are parts of the molecule that absorb light. In Felypressin and its Impurity D, the primary chromophores are the aromatic side chains of the two phenylalanine residues. Both the monomer and the dimer would exhibit a characteristic absorbance maximum (λ_max) around 257-260 nm.
A key application of UV-Vis spectroscopy in this context is for quantification and comparison. According to the Beer-Lambert law, absorbance is directly proportional to concentration. Therefore, a solution of this compound would be expected to have approximately double the molar absorptivity of a Felypressin solution at the same molar concentration, since the dimer contains twice the number of chromophores per molecule.
Stereochemical and Chiral Considerations in Impurity D Formation
Felypressin is a peptide composed of L-amino acids. The stereochemical integrity of these chiral centers is paramount to its biological function. The formation of this compound occurs through the oxidation of cysteine residues to form disulfide bonds. This specific chemical transformation does not directly involve the chiral α-carbon of any amino acid residue. Therefore, the formation of the dimer is not expected to cause racemization or epimerization of the constituent amino acids.
Mechanistic Pathways and Origins of Felypressin Impurity D Formation
De Novo Synthesis-Related Impurity Generation
The synthesis of a complex nonapeptide like Felypressin (B344493), which contains a disulfide bridge, is a multifaceted process where the formation of impurities is a significant challenge. researchgate.nethilarispublisher.com Felypressin Impurity D can arise as a by-product during both solid-phase and solution-phase peptide synthesis through several mechanistic pathways.
Solid-Phase Peptide Synthesis (SPPS) is a common method for producing peptides, involving the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. researchgate.net While efficient, SPPS can generate various impurities, including dimers like this compound. The formation of such dimers is often linked to the critical step of disulfide bond formation.
One potential pathway for the generation of Impurity D during SPPS is through incorrect intermolecular disulfide bond formation. After the linear Felypressin precursor is assembled on the resin, the final steps involve cleavage from the resin and the oxidative formation of the intramolecular disulfide bond between the two cysteine residues. If the conditions for this oxidation are not meticulously controlled, two separate peptide chains can be oxidized to form an intermolecular disulfide-linked dimer instead of the desired intramolecularly cyclized monomer. This can be influenced by factors such as peptide concentration on the resin and the choice of oxidizing agents.
Another avenue for dimerization involves the premature removal of cysteine-protecting groups, leading to the formation of undesired disulfide bonds.
Solution-phase peptide synthesis, while less common for long peptides, can also be employed and is susceptible to impurity formation. In this method, peptide fragments are synthesized in solution and then coupled together. The final cyclization to form the disulfide bridge is also performed in solution. Similar to SPPS, the key step where this compound can form is during the oxidation of the cysteine thiol groups.
In a solution-phase approach, high concentrations of the linear peptide precursor can favor intermolecular reactions over the intramolecular cyclization, leading to the formation of dimers. The choice of solvent and the rate of addition of the oxidizing agent are critical parameters to control to minimize the formation of Impurity D.
The selection of protecting groups for the cysteine thiol moieties is critical in preventing the premature and incorrect formation of disulfide bonds. ucl.ac.ukrsc.orgresearchgate.net In the synthesis of Felypressin, the thiol groups of the two cysteine residues are protected throughout the chain elongation steps. Common protecting groups for cysteine include Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu).
The stability and selective removal of these protecting groups are paramount. If the protecting groups are labile under the conditions used for the removal of the N-terminal protecting group (e.g., Fmoc or Boc) at each cycle, premature deprotection of the cysteine thiol can occur. This would expose the reactive thiol group, which could then react with another deprotected thiol on a different peptide chain, leading to the formation of a resin-bound dimer. The final cleavage and global deprotection would then release this compound. The choice of scavenger cocktails during the final cleavage step is also crucial to prevent side reactions involving the cysteine residues. researchgate.net
Table 1: Common Cysteine Protecting Groups and their Removal
| Protecting Group | Abbreviation | Common Removal Conditions | Potential for Impurity D Formation |
| Trityl | Trt | Mildly acidic conditions | Low, if cleavage conditions are well-controlled. |
| Acetamidomethyl | Acm | Iodine, mercury(II) acetate | Higher, as removal can sometimes lead to side reactions and intermolecular disulfide formation if not optimized. sigmaaldrich.com |
| tert-Butyl | tBu | Strong acids (e.g., HF, TFMSA) | Moderate, depending on the final cleavage cocktail and conditions. |
| S-tert-butylthio | StBu | Reduction with thiols or phosphines | Can be used for selective disulfide bond formation, but incomplete reaction or side reactions could lead to dimers. |
Anomalies during the amino acid coupling and deprotection cycles can also contribute to the formation of impurities, although the direct formation of dimers through these steps is less common than issues with disulfide bond formation. Incomplete deprotection of the N-terminal amino group can lead to deletion sequences, while incomplete coupling results in truncated peptides. hilarispublisher.com
However, side reactions involving the amino acid side chains can occur. For instance, side reactions of asparagine and glutamine are possible. While not directly forming dimers, the presence of other impurities can complicate the purification process and, in some cases, potentially catalyze side reactions leading to dimerization during subsequent steps.
Degradation Pathways Contributing to Impurity D Formation
Felypressin, like many peptides, can degrade over time, especially in aqueous solutions. ubaya.ac.id This degradation can lead to a loss of potency and the formation of various impurities, including the dimeric this compound.
Hydrolysis is a major degradation pathway for peptides in aqueous formulations. nih.gov While hydrolysis typically involves the cleavage of peptide bonds, it can also create conditions that facilitate dimerization. The pH of the formulation is a critical factor influencing the stability of Felypressin. ubaya.ac.id
One plausible mechanism for the formation of this compound as a degradation product is through thiol-disulfide exchange reactions in solution. Under certain pH conditions, the intramolecular disulfide bridge of a Felypressin molecule can be reduced to form two free thiol groups. These reactive thiols can then react with an intact disulfide bridge of another Felypressin molecule in a disulfide exchange reaction. This process can lead to the formation of an intermolecularly disulfide-linked dimer, this compound. The presence of oxidizing or reducing agents, even in trace amounts, can catalyze this process.
Furthermore, oxidation is a common degradation pathway for peptides. ubaya.ac.id The cysteine residues in Felypressin are susceptible to oxidation, which can lead to the formation of various oxidized species and potentially facilitate the formation of incorrect disulfide bonds, including the intermolecular bonds that constitute this compound.
Table 2: Factors Influencing Felypressin Degradation and Dimerization
| Factor | Influence on Impurity D Formation |
| pH | Can affect the rate of hydrolysis and thiol-disulfide exchange reactions. Sub-optimal pH can lead to increased degradation and dimerization. |
| Temperature | Higher temperatures generally accelerate degradation pathways, including those leading to dimerization. |
| Presence of Oxidizing/Reducing Agents | Can catalyze the cleavage and reformation of disulfide bonds, promoting the formation of intermolecular dimers. |
| Light Exposure | Can potentially induce photo-oxidation and other degradation reactions. |
| Formulation Excipients | Interactions with certain excipients could potentially impact the stability of Felypressin and promote impurity formation. |
Oxidative Degradation Mechanisms and Disulfide Bond Modifications
Oxidative degradation is a significant pathway for peptide instability, often targeting specific amino acid residues. ubaya.ac.id For peptides containing disulfide bonds, such as felypressin which has a disulfide bridge between two cysteine residues, oxidation can lead to various modifications. nih.gov The cysteine residues within the disulfide bond are susceptible to oxidation, which can result in the formation of sulfenic, sulfinic, or sulfonic acid derivatives, potentially leading to the cleavage of the disulfide bond or the formation of incorrect linkages. hubrecht.eu
The formation of intermolecular disulfide bonds is a known phenomenon in proteins and peptides, often initiated by the oxidation of cysteine residues. hubrecht.eunih.gov This process can be facilitated by reactive oxygen species. In the context of felypressin, the oxidation of the cysteine thiol groups could lead to the formation of a transient, reactive intermediate that then reacts with another felypressin molecule to form a dimeric impurity linked by a new disulfide bond. This type of disulfide scrambling can alter the three-dimensional structure and biological function of the peptide. rapidnovor.com
| Susceptible Residue | Oxidative Modification | Potential Consequence |
| Cysteine | Formation of sulfenic, sulfinic, sulfonic acid | Disulfide bond cleavage, incorrect bond formation |
| Cysteine | Intermolecular disulfide bond formation | Dimerization (Impurity D formation) |
Thermal Stress-Induced Dimerization
Exposure to high temperatures can accelerate the degradation of peptides. google.com Thermal stress can provide the necessary energy to overcome activation barriers for various chemical reactions, including dimerization. The rate of degradation reactions typically increases significantly with a rise in temperature. google.com For felypressin, elevated temperatures can promote the mobility of peptide chains, increasing the likelihood of intermolecular interactions that lead to the formation of dimers like Impurity D. While specific studies on the thermal degradation of felypressin leading to Impurity D are not extensively detailed in the provided results, the general principles of peptide degradation suggest that thermal stress is a contributing factor. ubaya.ac.idgoogle.com
Specific Dimerization Mechanisms of Felypressin to Yield Impurity D
The formation of this compound, a dimer, involves specific chemical reactions between two felypressin molecules. These mechanisms are centered around the modification of the disulfide bond and the peptide backbone.
Intermolecular Disulfide Bond Formation and Rearrangement
The most direct pathway for the dimerization of felypressin to form Impurity D involves the formation of an intermolecular disulfide bond. This can occur through a process known as disulfide scrambling or exchange. rapidnovor.com In this mechanism, a free thiol group on one felypressin molecule (which could be generated through the reduction of the native intramolecular disulfide bond) attacks the disulfide bond of another felypressin molecule. This results in the formation of a new, intermolecular disulfide bond, linking the two peptide molecules together.
Alternatively, oxidation can play a key role. The oxidation of the existing intramolecular disulfide bond could lead to a reactive intermediate that is susceptible to nucleophilic attack by a cysteine residue from another felypressin molecule, resulting in a dimeric structure. hubrecht.eu Studies on other peptides have shown that intermolecular disulfide bond formation can be induced by oxidizing agents. hubrecht.eunih.gov
| Proposed Dimerization Pathway | Description |
| Thiol-Disulfide Exchange | A free thiol group on one felypressin molecule attacks the disulfide bond of another. |
| Oxidation-Induced Dimerization | Oxidation of the disulfide bond creates a reactive intermediate that reacts with another felypressin molecule. |
Mechanism of Peptide Backbone Modifications Leading to Dimeric Structures
While disulfide bond formation is a primary suspect in the dimerization of felypressin, modifications to the peptide backbone can also contribute to the formation of dimeric impurities. nih.govnih.gov Although less common for dimerization than disulfide exchange, backbone modifications can alter the peptide's conformation, potentially exposing reactive sites or promoting aggregation. nih.gov
For instance, certain conditions could lead to the formation of covalent bonds between amino acid side chains of different felypressin molecules, other than the cysteine residues. However, given that Impurity D is specifically described as a dimer, and felypressin's structure contains a reactive disulfide bond, mechanisms involving this bond are the most probable cause of dimerization. nih.gov Research on peptide backbone modifications often focuses on increasing stability against proteolysis rather than dimerization itself. nih.govfrontiersin.org Therefore, the formation of this compound is most likely dominated by mechanisms involving the disulfide bridge.
Advanced Analytical Methodologies for Detection, Identification, and Quantification of Felypressin Impurity D
High-Resolution Chromatographic Techniques
High-resolution chromatography is the cornerstone of impurity profiling for complex molecules such as peptides. harvardapparatus.com These methods are designed to provide maximum separating power, enabling the resolution of impurities that may be structurally very similar to the active pharmaceutical ingredient (API). For Felypressin (B344493), this involves deploying a range of chromatographic modes to address the various physicochemical properties of potential impurities.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the quality control of pharmaceuticals. daicelpharmastandards.com The development of a robust HPLC method for Felypressin Impurity D analysis involves a systematic process of optimizing various chromatographic parameters to achieve the desired performance characteristics. actascientific.com According to International Conference on Harmonisation (ICH) guidelines, validation of the analytical method is required to provide documented evidence that the procedure is fit for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.netpharmaguideline.comamsbiopharma.com
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of synthetic peptides and their impurities due to its high resolving power. harvardapparatus.comlcms.cz The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.
Method development for separating this compound from the Felypressin main peak involves the careful selection and optimization of several key parameters:
Stationary Phase: Columns with C8 or C18 alkyl chains bonded to silica (B1680970) are commonly used. For peptides, wide-pore (e.g., 300 Å) packings are often preferred to allow better interaction of the large molecule with the stationary phase. harvardapparatus.com
Mobile Phase: A gradient elution is typically employed, starting with a high concentration of a polar aqueous mobile phase (Phase A) and gradually increasing the concentration of a less polar organic mobile phase (Phase B), such as acetonitrile. waters.com
Mobile Phase Additives: Ion-pairing agents, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, are added to both mobile phases. TFA sharpens peptide peaks by forming ion pairs with basic residues and suppressing undesirable interactions with residual silanols on the stationary phase. waters.comchromatographyonline.com
Temperature and Flow Rate: Column temperature is controlled to ensure reproducible retention times and can be adjusted to improve separation selectivity. Flow rates are optimized to balance analysis time and resolution. lcms.cz
The optimization process can be systematically explored, as illustrated in the following data table, which shows hypothetical results for the development of a method to separate Felypressin from Impurity D.
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |
|---|---|---|---|
| Column | C18, 5 µm, 150 x 4.6 mm | C8, 5 µm, 150 x 4.6 mm | C18, 3.5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B in 30 min | 10-50% B in 30 min | 20-40% B in 40 min (Shallow Gradient) |
| Resolution (Felypressin vs. Impurity D) | 1.3 | 1.1 | > 1.5 |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative chromatographic mode for separating highly polar compounds that show little or no retention in RP-HPLC. mac-mod.comnih.gov If this compound is a more polar variant, such as a degradation product formed through hydrolysis or deamidation, HILIC can provide superior retention and resolution. mac-mod.com
In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) is used with a mobile phase rich in organic solvent (typically acetonitrile) and containing a small amount of aqueous buffer. researchgate.net This creates a water-enriched layer on the surface of the stationary phase, and separation occurs based on the partitioning of polar analytes between this layer and the bulk mobile phase. HILIC offers a different selectivity compared to RP-HPLC and can be a powerful tool for comprehensive impurity profiling. chromatographyonline.com
Supercritical Fluid Chromatography (SFC) is a high-resolution separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. tandfonline.com SFC has gained traction for the analysis of peptides and their impurities due to several advantages over HPLC. daicelpharmastandards.comnih.gov The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiency. diva-portal.org
For peptide analysis, polar organic solvents like methanol (B129727) are added as modifiers to the CO2 to increase the mobile phase's solvating power. tandfonline.com Additives such as TFA may also be incorporated to improve peak shape. nih.gov SFC often provides orthogonal selectivity to RP-HPLC, meaning it can separate impurities that co-elute in a reversed-phase system. This makes it a powerful complementary technique for resolving challenging impurity profiles. diva-portal.org
Ion-Exchange Chromatography (IEX) separates molecules based on differences in their net surface charge. acs.org This technique is particularly effective for resolving impurities that arise from modifications altering the charge of the Felypressin peptide. A common example of such a modification is deamidation, where a neutral asparagine or glutamine residue is converted to a negatively charged aspartic or glutamic acid residue. thermofisher.comresearchgate.net
In IEX, a charged stationary phase is used, and the sample is loaded under low ionic strength conditions. Elution is then achieved by applying a gradient of increasing salt concentration or by changing the pH of the mobile phase. tandfonline.com This disrupts the electrostatic interactions between the charged peptide variants and the stationary phase, allowing for their separation. IEX is a highly sensitive method for detecting and quantifying charge-related impurities like certain forms of this compound. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. chromatographytoday.com This technology operates at much higher pressures than conventional HPLC systems, leading to substantial improvements in performance. creative-proteomics.com
The primary advantages of UHPLC for the analysis of this compound include:
Enhanced Resolution: The smaller particles provide higher separation efficiency, resulting in narrower peaks. This significantly improves the ability to resolve closely eluting impurities from the main Felypressin peak. chromatographytoday.comwaters.com
Increased Throughput: The high efficiency allows for the use of higher flow rates and/or shorter columns, drastically reducing analysis times without compromising separation quality. This is particularly beneficial in high-throughput environments such as quality control laboratories. chromatographytoday.com
Higher Sensitivity: Because the peaks are narrower and taller in UHPLC, the signal-to-noise ratio is improved, allowing for the detection and quantification of impurities at lower levels. creative-proteomics.com
The transition from HPLC to UHPLC can yield significant performance gains, as summarized in the comparative table below.
| Parameter | Conventional HPLC | UHPLC |
|---|---|---|
| Stationary Phase Particle Size | 3 - 5 µm | < 2 µm |
| Operating Pressure | < 6,000 psi (400 bar) | > 15,000 psi (1000 bar) |
| Typical Analysis Time | 20 - 40 min | 5 - 15 min |
| Peak Capacity | Moderate | High |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
Chiral Chromatography for Enantiomeric Purity Assessment of Related Substances
The assessment of enantiomeric purity is a critical aspect of quality control for synthetic peptides, as racemization can occur during synthesis, potentially impacting the biological activity and safety of the drug product. nih.gov Chiral chromatography is the primary technique for determining the presence of undesirable D-isomers of the amino acid constituents within felypressin and its related impurities, including the dimeric this compound. nih.gov
The standard approach involves the acid hydrolysis of the peptide into its constituent amino acids. researchgate.netnih.gov To accurately quantify racemization that may occur during the hydrolysis step itself, the process is often carried out in deuterated acid. This method labels any amino acids that epimerize during sample preparation, allowing for precise determination of the D-isomer content present in the original sample. researchgate.netnih.gov
Following hydrolysis, the amino acid mixture is analyzed using chiral High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) for sensitive and specific quantification. researchgate.netdigitellinc.com Chiral stationary phases (CSPs) are employed to separate the L- and D-enantiomers. Polysaccharide-based or cyclodextrin-based columns are commonly used for this purpose. chiraltech.com The high resolving power of these columns allows for the separation and quantification of even trace levels of D-isomers, ensuring the stereochemical integrity of the peptide. digitellinc.com
Table 1: Illustrative Parameters for Chiral HPLC Analysis of Amino Acids from Felypressin Hydrolysate
Hyphenated Analytical Techniques for Comprehensive Impurity Profiling
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive profiling of impurities in complex samples like synthetic peptides.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structure Confirmation and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the identification and quantification of peptide-related impurities. sepscience.comresearchgate.net Its high sensitivity and specificity make it ideal for detecting and characterizing impurities, even at trace levels that may co-elute with the main felypressin peak. lcms.cz
For structural confirmation of this compound, the sample is first subjected to reversed-phase HPLC (RP-HPLC) to separate the impurity from the felypressin API and other related substances. The separated components then enter the mass spectrometer. High-resolution mass spectrometry provides an accurate mass measurement of the intact impurity, which can confirm its dimeric nature. nih.gov Subsequently, tandem mass spectrometry (MS/MS) is performed. In this step, the impurity ion is fragmented, and the resulting fragment ions provide sequence information, confirming the peptide backbone and the location of the disulfide linkages. sepscience.comnih.gov This fragmentation pattern serves as a fingerprint for the impurity, allowing for unambiguous structure elucidation. researchgate.net
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Exact Mass Identification
LC-HRMS is a powerful tool for the definitive identification of unknown impurities and for confirming the elemental composition of known impurities like this compound. rsc.orgnih.gov High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, provide exceptional mass accuracy, typically below 5 ppm. pepdd.com This precision allows for the determination of the elemental formula of an impurity from its measured mass. pepdd.comthermofisher.com
In the context of this compound, LC-HRMS would be used to measure its monoisotopic mass with high accuracy. This experimental mass can then be compared to the theoretical mass calculated from its proposed dimeric structure (C92H130N26O22S4), providing strong evidence for its identity. nih.govpepdd.com LC-HRMS is particularly valuable for distinguishing between impurities with very similar masses, such as those arising from deamidation or the substitution of one amino acid for another with a close nominal mass. nih.gov The combination of chromatographic separation with high-resolution mass detection enables the confident identification and quantification of impurities, even in complex mixtures. rsc.org
Table 2: Comparison of LC-MS/MS and LC-HRMS for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products and Residual Solvents
The manufacturing process for synthetic peptides like felypressin involves the use of various organic solvents. formulationbio.com Residual amounts of these solvents can remain in the final API and must be controlled within strict limits defined by regulatory guidelines such as ICH Q3C. nih.govresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a headspace autosampler, is the standard technique for the analysis of these volatile impurities. nih.govcreative-proteomics.com
In this method, the peptide sample is heated in a sealed vial, causing volatile solvents to partition into the headspace gas. formulationbio.com A sample of this gas is then injected into the GC system, where the solvents are separated based on their boiling points and interaction with the GC column. The separated components are then detected by a mass spectrometer, which provides positive identification and allows for accurate quantification. creative-proteomics.com This technique ensures that solvents used during synthesis and purification, such as acetonitrile, dimethylformamide (DMF), or ether, are not present at harmful levels in the final felypressin product. formulationbio.com
Electrophoretic Separation Techniques
Electrophoretic techniques separate molecules based on their migration in an electric field. They are highly effective for characterizing impurities that differ in charge or size from the API.
Capillary Electrophoresis (CE) for Charge and Size Heterogeneity Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of peptide impurities. algimed.com It offers advantages such as high efficiency, rapid analysis times, and minimal sample consumption. algimed.com For felypressin and its impurities, CE can provide critical information on both charge and size heterogeneity.
Charge Heterogeneity: Modifications such as deamidation (the conversion of asparagine or glutamine residues to aspartic or glutamic acid) can introduce additional negative charges, leading to charge heterogeneity in the peptide product. Capillary Zone Electrophoresis (CZE) and Capillary Isoelectric Focusing (cIEF) are powerful CE modes for resolving species with different charge-to-size ratios or isoelectric points (pI). These techniques can effectively separate deamidated or other modified forms of felypressin from the main component and from impurities like the Felypressin Dimer.
Size Heterogeneity: this compound, being a dimer, is significantly larger than the felypressin monomer. Capillary Gel Electrophoresis (CGE), a variant of CE that uses a polymer-filled capillary, can be used to separate molecules based on their molecular size. This would allow for the clear separation and quantification of the dimeric impurity from the monomeric API. The direct coupling of CE to a mass spectrometer (CE-MS) can further enhance analysis by providing mass identification of the separated peaks, confirming the presence of dimers, trimers, or other aggregates.
Stability and Degradation Kinetics Studies of Felypressin with Emphasis on Impurity D Formation
Kinetic Modeling of Impurity D Accumulation and Degradation Pathways
To perform kinetic modeling of Impurity D accumulation, researchers would typically conduct stability studies under various stress conditions (e.g., temperature, pH, light, oxidizing agents). Samples would be analyzed at different time points to quantify the concentration of Felypressin (B344493) and Impurity D. This data would then be fitted to various kinetic models (e.g., zero-order, first-order, second-order) to determine the rate of formation of the impurity and the degradation of the parent drug. The degradation pathway would be elucidated by identifying and characterizing the structures of the degradation products formed under these stress conditions. Without experimental data from such studies on Felypressin, it is impossible to develop a kinetic model or describe the degradation pathways leading to Impurity D.
Influence of Excipients and Formulation Components on Impurity D Stability
The stability of a drug substance can be significantly influenced by the excipients used in its formulation. researchgate.net Excipients can interact with the active pharmaceutical ingredient (API) through various mechanisms, including hydrolysis, oxidation, and Maillard reactions, leading to the formation of impurities. researchgate.net To assess the influence of excipients on the stability of Felypressin and the formation of Impurity D, compatibility studies would need to be performed. These studies involve storing the API in direct contact with individual excipients under accelerated conditions and analyzing for the appearance of degradation products. The selection of compatible excipients is a critical step in the development of a stable pharmaceutical formulation. In the absence of such compatibility studies for Felypressin and its specific impurity D, a detailed analysis of the influence of excipients cannot be provided.
Table of Compounds
Since no specific compounds related to Felypressin Impurity D could be discussed, a table of compounds cannot be generated.
Regulatory Compliance and Impurity Control Strategies for Felypressin Impurity D
Pharmacopoeial Standards and Guidelines for Peptide Impurities (e.g., European Pharmacopoeia, ICH Q3A/B)
Regulatory control of impurities in pharmaceutical substances is primarily guided by documents from the International Council for Harmonisation (ICH) and major pharmacopoeias. The principal ICH guidelines for non-biological products are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. ich.orgeuropa.eueuropa.eu These guidelines provide a framework for classifying, identifying, and qualifying impurities based on established thresholds. slideshare.net
However, it is crucial to note that peptides are explicitly excluded from the scope of the ICH Q3A/B guidelines. ich.orgxinfuda-group.comfda.gov Despite this exclusion, the general principles of reporting, identifying, and qualifying impurities are considered valid and applicable to peptide-based therapeutics. gally.chscribd.com
The European Pharmacopoeia (Ph. Eur.) provides more specific guidance. General Monograph Substances for pharmaceutical use (2034) and the general text 5.10, Control of impurities in substances for pharmaceutical use, extend the principles of impurity control to peptides. gally.chedqm.euedqm.eu Specifically, Table 2034.-2 within the general monograph outlines the thresholds for reporting, identification, and qualification of impurities for peptides obtained by chemical synthesis. edqm.euedqm.eu These pharmacopoeial standards ensure that adequate control of all impurities is maintained, protecting public health. gally.chscribd.com
Defined Identification Thresholds for Peptide Impurities
The identification threshold is the limit above which an impurity must be structurally characterized. europa.eu For synthetic peptides, the European Pharmacopoeia provides specific thresholds that differ from those for conventional small molecules. edqm.eu An impurity that is individually listed with a specific acceptance criterion in a monograph is referred to as a "specified impurity," which can be either identified or unidentified. fda.gov If a new impurity is detected above the identification threshold, its characterization becomes necessary. uspnf.com
Reporting and Qualification Thresholds for Felypressin (B344493) Impurity D
The reporting threshold is the level at which an impurity must be reported in regulatory submissions. fda.gov Any impurity found at a level greater than the reporting threshold should be documented with the analytical procedures used for its detection indicated. fda.gov
The qualification threshold is the limit above which an impurity's safety must be established. uspnf.com If the level of Felypressin Impurity D exceeds this threshold, a comprehensive safety assessment is required. The qualification process involves evaluating toxicological and other safety data to justify the proposed acceptance criterion for the impurity. ich.org
The thresholds for reporting, identification, and qualification for synthetic peptides, as stipulated by the European Pharmacopoeia, are generally dependent on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 100 mg | > 0.1% | > 0.5% | > 1.0% |
| > 100 mg | > 0.1% | > 0.5% or > 0.5 mg Total Daily Intake (whichever is lower) | > 1.0% or > 1.0 mg Total Daily Intake (whichever is lower) |
Note: This table represents generalized principles; specific thresholds may vary and should always be confirmed with the current version of the relevant pharmacopoeia.
Acceptance Criteria and Limits for this compound in Active Pharmaceutical Ingredients (APIs) and Drug Products
Acceptance criteria are the numerical limits, ranges, or other measures used to assess the quality of a drug substance or drug product. slideshare.net For this compound, specific acceptance criteria must be established for both the Felypressin API and the final drug product. These limits are not arbitrarily set but are based on a comprehensive evaluation of data from batches manufactured during development, safety and clinical studies, and stability trials. ich.orguspnf.com
The specification for a drug product should list the degradation products expected to occur during manufacturing and under the recommended storage conditions. uspnf.com The limits for a specified impurity like this compound are justified based on its levels in batches that have been proven safe and effective in clinical trials. ich.org Any proposed limit exceeding the established qualification threshold requires rigorous scientific and safety justification. gally.ch
Implementation of Quality by Design (QbD) Principles for Impurity Control
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. nih.gov For peptide manufacturing, QbD is essential for building quality into the product rather than relying on end-product testing. polypeptide.comrsc.org
The implementation of QbD for controlling this compound involves several key elements: nih.gov
Quality Target Product Profile (QTPP): Defining the desired quality characteristics of the final drug product, including a stringent limit for Impurity D. nih.govrsc.org
Critical Quality Attributes (CQAs): Identifying the physical, chemical, and biological attributes of the Felypressin API that must be controlled to ensure the desired product quality. The level of Impurity D is a CQA. rsc.org
Risk Assessment: Identifying and evaluating factors in the manufacturing process (Critical Process Parameters, CPPs) and raw materials (Critical Material Attributes, CMAs) that could impact the formation of Impurity D. rsc.org
Design Space: Developing a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. Operating within this design space ensures that the level of Impurity D remains below its acceptance criterion. polypeptide.com
Control Strategy: Establishing a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. This includes raw material controls, in-process checks, and final specification testing for this compound. nih.govpolypeptide.com
By applying QbD, manufacturers can gain a deep understanding of how process parameters affect impurity formation, leading to a more robust and predictable manufacturing process with fewer deviations and failures. polypeptide.comresearchgate.net
Development and Certification of Reference Standards for this compound
Accurate quantification of this compound is impossible without a well-characterized reference standard. usp.orgpharmaffiliates.com Reference standards are highly purified compounds used as benchmarks for confirming the identity and measuring the purity and potency of a drug substance. pharmaffiliates.com
The development and certification of a reference standard for this compound is a meticulous process:
Synthesis and Purification: The impurity is either isolated from the API manufacturing stream or, more commonly, custom synthesized to achieve high purity. simsonpharma.com
Structural Characterization: A battery of analytical techniques, such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and amino acid analysis, is used to unequivocally confirm the chemical structure of the impurity. usp.org
Purity Assignment: The purity of the reference standard is determined using a mass balance approach, where the levels of all other impurities (e.g., related peptides, water, residual solvents) are quantified and subtracted from 100%. usp.orgresearchgate.net High-performance liquid chromatography (HPLC) is a key technique for assessing the content of related peptide impurities. usp.orgnih.gov
Certification and Stability: Once characterized, the material is certified as a reference standard. Its stability is monitored over time under defined storage conditions to establish a re-test date or shelf life, ensuring its integrity is maintained throughout its lifecycle. usp.orgresearchgate.net
Pharmacopoeial bodies like the USP and EDQM, as well as specialized commercial suppliers, produce and distribute certified reference standards for many APIs and their impurities. pharmaffiliates.compharmaffiliates.com
Analytical Method Validation for Robust and Reliable Quantification of Impurity D
A validated analytical method is essential to ensure that measurements of this compound are accurate, reliable, and reproducible. uspnf.comformulationbio.com Method validation is the process of demonstrating through laboratory studies that the performance characteristics of a method meet the requirements for its intended application. uspbpep.com The validation process is guided by ICH Q2(R1) and USP General Chapter <1225>. uspbpep.combasciences.com
Key validation parameters for an impurity quantification method include:
| Parameter | Description |
|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and matrix components. For Impurity D, this is often demonstrated by spiking the API with the impurity and showing that the method can separate and accurately measure it. uspbpep.comofnisystems.com |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is typically used to establish linearity. uspbpep.com |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity, this typically ranges from the limit of quantitation to 120% of the specification limit. uspbpep.com |
| Accuracy | The closeness of test results obtained by the method to the true value. It is often assessed by analyzing samples spiked with known amounts of the Impurity D reference standard. ofnisystems.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). uspbpep.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. formulationbio.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ must be at or below the reporting threshold. edqm.euformulationbio.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. ofnisystems.com |
Forced degradation studies are also performed to demonstrate that the method is "stability-indicating," meaning it can effectively separate Impurity D from any degradation products that might form under stress conditions like heat, light, oxidation, and hydrolysis. almacgroup.comresearchgate.net
Advanced Research Perspectives and Future Directions in Felypressin Impurity D Analysis
In Silico Modeling for Impurity Prediction and Risk Assessment
In silico modeling provides a powerful, resource-efficient avenue to proactively address the challenges posed by impurities. By simulating molecular interactions and predicting properties computationally, it is possible to gain significant insights into the behavior of Felypressin (B344493) Impurity D before extensive and costly laboratory work is undertaken.
Computational Chemistry and Molecular Modeling for Dimerization Propensity
Should Felypressin Impurity D be a dimeric species, understanding its propensity for formation and stability is critical. Computational chemistry offers a suite of tools to investigate the dimerization process at a molecular level.
Molecular Dynamics (MD) simulations are a cornerstone of this approach. These simulations can model the behavior of two Felypressin monomer molecules over time in a simulated physiological environment. By tracking their interactions, it is possible to predict whether they are likely to form a stable dimer. nih.govnih.gov Key insights from MD simulations include identifying the most stable dimer conformations, calculating the binding free energy to determine dimer stability, and pinpointing the specific amino acid residues that form the critical interactions at the dimer interface. nih.govresearchgate.netnih.gov
Protein-protein docking algorithms can complement MD simulations by predicting the most likely structures of the Felypressin dimer. nih.govacs.org These algorithms explore a vast number of possible orientations between two peptide chains to identify those with the most favorable binding energies. The resulting models provide a static picture of potential dimer structures, which can then be used as starting points for more intensive MD simulations to assess their stability in a dynamic system. nih.gov Free energy calculation methods, such as Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area (MM-PBSA/GBSA), are then applied to the simulation trajectories to provide a quantitative estimate of the binding affinity between the two peptide monomers. nih.gov
Table 1: Computational Techniques for Dimerization Propensity Analysis
| Technique | Objective | Key Outputs |
|---|---|---|
| Molecular Dynamics (MD) Simulation | To simulate the time-evolution of peptide interactions and assess the stability of the dimer complex. nih.govnih.govnih.gov | Dimer stability over time, identification of key interfacial residues, binding free energy calculations. researchgate.netnih.gov |
| Protein-Protein Docking | To predict the preferred 3D structure(s) of the peptide dimer. nih.govacs.org | Ranked list of potential dimer conformations based on scoring functions. |
| Free Energy Calculations (e.g., MM-PBSA) | To quantify the binding strength between the two peptide monomers forming the dimer. nih.gov | Estimated binding free energy (ΔG), indicating the spontaneity of dimerization. |
Predictive Structure-Activity Relationship (SAR) Analysis of Impurity D (theoretical, non-clinical)
Predictive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to forecast the biological activity or other properties of a molecule based on its chemical structure. sddn.esmdpi.comsddn.esfrontiersin.org For an impurity like this compound, theoretical SAR analysis can be employed as a risk assessment tool.
The process involves creating a computational model that links structural features of peptides (descriptors) to specific biological activities. acs.org These descriptors can be derived from the impurity's 3D structure and physicochemical properties. The model is trained on a large dataset of peptides with known activities. Once validated, this model can predict the potential for Impurity D to interact with biological targets, even without any experimental testing. This theoretical, non-clinical assessment helps to flag potential risks early, such as the possibility of off-target interactions, guiding decisions on how stringently the impurity needs to be controlled. sddn.essddn.es
Table 2: Theoretical SAR Analysis Workflow for Impurity D
| Step | Description | Purpose |
|---|---|---|
| 1. Structural Characterization | Define the exact 2D and 3D chemical structure of this compound. | To provide the foundational input for the model. |
| 2. Descriptor Calculation | Computationally generate a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties). | To translate the chemical structure into a numerical format suitable for modeling. acs.org |
| 3. Model Application | Input the calculated descriptors for Impurity D into a pre-existing, validated QSAR model for a relevant biological endpoint. sddn.essddn.es | To predict the potential biological activity of the impurity. |
| 4. Risk Assessment | Analyze the prediction to gauge the theoretical risk associated with the impurity, such as potential for off-target binding. | To inform the control strategy and prioritize further analytical or toxicological investigation if necessary. |
Chemoinformatic and Data Science Approaches for Impurity Data Analysis
The large volumes of complex data generated during pharmaceutical manufacturing and quality control are ideally suited for chemoinformatic and data science approaches. These tools are essential for the comprehensive analysis of impurity data, moving from simple detection to holistic understanding and control. waters.comzamann-pharma.com
For this compound, a chemoinformatic framework would involve the automated processing of raw analytical data from techniques like LC-MS. waters.com Algorithms can detect, integrate, and identify impurity peaks, comparing them against a database of known impurities and degradation products. This automated workflow ensures consistency and allows for the rapid analysis of numerous batches.
Data science methodologies can then be applied to this processed data to perform trend analysis. By tracking the levels of Impurity D across different manufacturing campaigns, under various process conditions, and over the shelf-life of the drug product, it becomes possible to identify critical process parameters that influence its formation. registech.com This data-driven understanding is fundamental for implementing effective control strategies, such as Quality by Design (QbD), to ensure product consistency and quality. selectscience.net
Table 3: Components of a Chemoinformatic Workflow for Impurity Analysis
| Component | Function | Example Tools/Methods |
|---|---|---|
| Data Acquisition & Processing | Automated capture and processing of raw data from analytical instruments. | UNIFI Scientific Information System, MassLynx with ProMass. waters.com |
| Impurity Identification | Matching experimental data (e.g., mass, retention time) against a database of known compounds. | Custom impurity libraries, automated sequence and modification assignment. waters.com |
| Quantification & Reporting | Calculating relative or absolute amounts of impurities and generating comprehensive reports. | Automated peak area analysis, pass/fail criteria based on set limits. |
| Trend & Correlation Analysis | Statistical analysis of impurity levels across multiple batches and process parameters. | Statistical process control (SPC) charts, multivariate data analysis (MVDA). |
Emerging Technologies in Peptide Impurity Analysis and Characterization
The accurate detection and characterization of peptide impurities, especially those that are structurally similar to the active pharmaceutical ingredient (API), demand highly sophisticated analytical techniques. usp.orgresearchgate.net Several emerging technologies offer enhanced capabilities for resolving and identifying complex impurities like this compound. oxfordglobal.com
Two-Dimensional Liquid Chromatography (2D-LC) provides a significant increase in separation power compared to traditional one-dimensional HPLC. chromatographyonline.comacs.orgwaters.com By subjecting the sample to two different separation mechanisms (e.g., based on charge and then hydrophobicity), 2D-LC can resolve co-eluting impurities that would otherwise remain hidden under the main Felypressin peak. chromatographyonline.comresearchgate.net
Ion Mobility Spectrometry (IMS) , often coupled with mass spectrometry (IMS-MS), adds another dimension of separation based on the size, shape, and charge of the ion in the gas phase. nih.govnih.gov This technique is exceptionally powerful for separating isomers—molecules with the same mass but different structures—which are notoriously difficult to resolve by chromatography alone. mdpi.comiu.eduacs.org If Impurity D were an isomer of a Felypressin-related sequence, IMS would be a key technology for its unambiguous detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled insight into the three-dimensional structure of molecules. For a complex impurity, NMR can be used to confirm its complete structure, including the stereochemistry of its amino acids, providing definitive proof of its identity. oxfordglobal.comresolvemass.ca
Table 4: Comparison of Emerging Analytical Technologies
| Technology | Principle of Separation/Analysis | Key Advantage for Impurity D Analysis |
|---|---|---|
| 2D-Liquid Chromatography (2D-LC) | Two orthogonal chromatographic separation mechanisms applied sequentially. chromatographyonline.comwaters.com | Dramatically increased peak capacity for resolving complex mixtures and co-eluting species. acs.org |
| Ion Mobility Spectrometry (IMS-MS) | Separation of ions in the gas phase based on their size, shape, and charge. nih.govnih.gov | Ability to separate isomeric and isobaric impurities that are indistinguishable by MS alone. mdpi.comacs.org |
| Nuclear Magnetic Resonance (NMR) | Interaction of atomic nuclei with an external magnetic field. resolvemass.ca | Provides detailed 3D structural information for unambiguous structure elucidation. oxfordglobal.com |
| High-Resolution Mass Spectrometry (HRMS) | Extremely precise mass-to-charge ratio measurement. waters.com | High confidence in elemental composition assignment for identification of unknown impurities. |
Green Chemistry Approaches in Peptide Synthesis for Minimizing Impurity D Formation
The most effective strategy for impurity control is to prevent its formation in the first place. Green chemistry principles, when applied to the Solid-Phase Peptide Synthesis (SPPS) of Felypressin, can lead to cleaner, more efficient processes with improved impurity profiles. peptide.compeptide.com
A major focus of green SPPS is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF), N-butylpyrrolidinone (NBP), or anisole/N-octylpyrrolidone mixtures. biotage.comacs.orgresearchoutreach.orgtandfonline.comtandfonline.com The choice of solvent can significantly impact reaction kinetics and side reactions, and optimizing this can directly reduce the formation of specific impurities. biotage.com
Table 5: Green Chemistry Strategies in SPPS to Minimize Impurities
| Strategy | Description | Impact on Impurity Formation |
|---|---|---|
| Alternative Solvents | Replacing hazardous solvents (e.g., DMF, NMP) with greener alternatives (e.g., 2-MeTHF, NBP). biotage.comacs.orgtandfonline.com | Can alter reaction environment to disfavor side-product formation. |
| Process Intensification | Combining synthesis steps (e.g., in-situ Fmoc removal) to reduce intermediate washes. peptide.com | Minimizes exposure to harsh conditions and reduces opportunities for degradation. |
| Optimized Reagents | Using highly efficient coupling agents and minimal side-chain protection strategies. rsc.orgresearchgate.net | Increases desired reaction efficiency and reduces side reactions like racemization or aspartimide formation. peptide.com |
| Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce reaction times. | Shorter reaction times can decrease the formation of time-dependent degradation products. |
Q & A
Q. How do computational models predict the degradation pathways of Felypressin leading to Impurity D?
- Methodological Answer : Density functional theory (DFT) simulations identify thermodynamically favorable degradation pathways (e.g., hydrolysis at specific peptide bonds). Machine learning models trained on historical impurity data predict degradation kinetics under accelerated storage conditions. Experimental validation via LC-MS/MS confirms predicted intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
